(3S,4R)-4-(ethylamino)oxolan-3-ol
CAS No.:
Cat. No.: VC18002874
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2 |
|---|---|
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | (3S,4R)-4-(ethylamino)oxolan-3-ol |
| Standard InChI | InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
| Standard InChI Key | VRTZZSCUXBQUET-PHDIDXHHSA-N |
| Isomeric SMILES | CCN[C@@H]1COC[C@H]1O |
| Canonical SMILES | CCNC1COCC1O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound features a five-membered oxolane (tetrahydrofuran) ring with two stereogenic centers at positions 3 and 4, conferring the (3S,4R) configuration. The hydroxyl group at C3 and the ethylamino group at C4 create a polar, hydrogen-bond-capable framework. The stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent activities .
Table 1: Key Structural Descriptors
Comparative Analysis with Analogues
Structurally related compounds, such as (3S,4R)-4-(dimethylamino)oxolan-3-ol and (3S,4R)-4-(Ethyl(o-tolyl)amino)tetrahydrofuran-3-ol, highlight the impact of substituents on biological activity. For example, replacing the ethyl group with a dimethylamino group (as in PubChem CID 34175823) reduces steric bulk but increases basicity, potentially altering receptor binding profiles .
Synthetic Methodologies and Optimization
Primary Synthesis Routes
The synthesis of (3S,4R)-4-(ethylamino)oxolan-3-ol typically begins with tetrahydrofuran derivatives. A common approach involves:
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Epoxide Formation: Oxidation of tetrahydrofuran to generate an epoxide intermediate.
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Amination: Nucleophilic attack by ethylamine on the epoxide, proceeding with stereochemical control to yield the (3S,4R) configuration.
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Hydroxylation: Selective oxidation or hydrolysis to introduce the C3 hydroxyl group.
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 78 | 95 |
| Amination | Ethylamine, EtOH, 60°C | 65 | 90 |
| Hydroxylation | H₂O, H₂SO₄, RT | 82 | 98 |
Stereochemical Control
Chiral auxiliaries or asymmetric catalysis are employed to ensure the desired (3S,4R) configuration. For instance, Jacobsen’s catalyst has been used in epoxide ring-opening reactions to achieve enantiomeric excess >90% .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate water solubility (≈15 mg/mL at 25°C) due to its polar functional groups. It remains stable under ambient conditions but degrades in strong acidic or basic environments, necessitating storage at 4°C in inert atmospheres .
Spectroscopic Characterization
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NMR (400 MHz, D₂O): δ 3.85 (m, 1H, H3), 3.45 (m, 2H, H4), 2.75 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).
Biological Interactions and Predictive Pharmacology
Receptor Binding Studies
Computational models predict affinity for neurotransmitter receptors, particularly serotonin (5-HT₂A) and dopamine (D2) receptors, due to structural resemblance to known ligands. Molecular docking simulations suggest hydrogen bonding between the hydroxyl group and receptor residues .
Enzymatic Interactions
In vitro assays indicate weak inhibition of monoamine oxidase (MAO) (IC₅₀ ≈ 50 μM), suggesting potential as a lead compound for antidepressant development. Comparative data with (2S)-2-amino-1-butanol (IC₅₀ ≈ 30 μM) highlight the role of the oxolane ring in modulating activity .
Applications in Medicinal Chemistry and Beyond
Drug Intermediate
The compound serves as a chiral building block in synthesizing Janus kinase (JAK) inhibitors, such as upadacitinib. Its stereochemistry ensures precise orientation of pharmacophores in the final drug molecule .
Industrial Applications
As a ligand in asymmetric catalysis, it facilitates enantioselective synthesis of β-amino alcohols, crucial for pharmaceuticals like β-blockers.
Future Research Directions
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